3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole
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Overview
Description
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with the desired substituents. This can be achieved through a series of reactions, including halogenation, nitration, and reduction.
Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves the coupling of the pyridine and oxadiazole rings with the phenoxymethyl group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates, contributing to the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound shares structural similarities and is studied for its anticancer properties.
2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Known for its inhibitory effects on EGFR and erbB2 receptors.
Uniqueness
3-[6-(4-Chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole stands out due to its unique combination of pyridine, oxadiazole, and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-26-21-17(11-12-18(23-21)14-7-9-15(22)10-8-14)20-24-19(28-25-20)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQRJEUQCDANSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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